4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline
Overview
Description
Preparation Methods
The synthesis of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline typically involves the reaction of 4-chloro-2-fluoroaniline with 2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and fluorine.
Oxidation and Reduction:
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent in the study of protein interactions and functions . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents, as well as in the synthesis of various organic compounds used in the pharmaceutical and chemical industries .
Mechanism of Action
The exact mechanism of action of 4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline is not well-documented. it is known to interact with specific molecular targets and pathways, particularly in the context of proteomics research. The compound may bind to certain proteins or enzymes, affecting their activity and function .
Comparison with Similar Compounds
4-Chloro-2-fluoro-5-(pyrimidin-2-yloxy)aniline can be compared with other similar compounds such as:
4-Chloro-2-fluoroaniline: This compound has a similar structure but lacks the pyrimidinyloxy group, which may result in different chemical properties and applications.
2-Chloropyrimidine: This compound is used as a starting material in the synthesis of this compound and has its own set of applications in organic synthesis.
The uniqueness of this compound lies in its specific structure, which allows it to participate in unique chemical reactions and have distinct applications in scientific research .
Properties
IUPAC Name |
4-chloro-2-fluoro-5-pyrimidin-2-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O/c11-6-4-7(12)8(13)5-9(6)16-10-14-2-1-3-15-10/h1-5H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXSKQIBNOCQGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=C(C=C(C(=C2)N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466202 | |
Record name | 4-chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213675-94-6 | |
Record name | 4-chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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